Product packaging for 6-Bromo-3-methylimidazo[1,2-A]pyridine(Cat. No.:CAS No. 1216222-91-1)

6-Bromo-3-methylimidazo[1,2-A]pyridine

货号: B036394
CAS 编号: 1216222-91-1
分子量: 211.06 g/mol
InChI 键: MZGGKPUJKHDJAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

6-Bromo-3-methylimidazo[1,2-A]pyridine is a high-value nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features the privileged imidazo[1,2-a]pyridine scaffold, known for its wide range of biological activities and its presence in numerous pharmacologically active molecules. The bromo substituent at the 6-position serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, enabling the rapid assembly of diverse compound libraries for structure-activity relationship (SAR) studies. Concurrently, the methyl group at the 3-position can influence the molecule's electronic properties, metabolic stability, and overall lipophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B036394 6-Bromo-3-methylimidazo[1,2-A]pyridine CAS No. 1216222-91-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-bromo-3-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGGKPUJKHDJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216222-91-1
Record name 6-bromo-3-methylimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Mechanisms for 6 Bromo 3 Methylimidazo 1,2 a Pyridine and Its Analogs

Established Synthetic Routes for Imidazo[1,2-a]pyridine (B132010) Derivatives

The construction of the imidazo[1,2-a]pyridine core can be achieved through several reliable synthetic strategies. These methods provide access to a wide array of derivatives by varying the starting materials and reaction conditions.

Condensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most fundamental and widely used methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin synthesis, was first reported in 1925 and involves reacting 2-aminopyridine with a bromoacetaldehyde (B98955). organic-chemistry.org The mechanism proceeds via an initial nucleophilic substitution where the endocyclic nitrogen of the pyridine (B92270) ring attacks the α-carbon of the carbonyl compound, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. uni.lu

Modern variations of this reaction have been developed to improve efficiency and yield. For instance, a highly efficient and facile method involves the condensation of α-haloketones with 2-aminopyridines at 60°C without the need for a catalyst or solvent. uni.lu This protocol is effective for various substituted 2-aminopyridines and α-haloketones, including those with chloro, methyl, and methoxy (B1213986) functional groups. uni.lu Other catalysts, such as copper silicate, have also been employed to facilitate this cyclization under mild conditions. nanobioletters.com

Multicomponent Reactions and Tandem Cyclizations

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like imidazo[1,2-a]pyridines in a single step, thereby increasing atom economy and reducing waste. nih.govgoogle.com The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example, involving the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. google.comorganic-chemistry.org This reaction can be catalyzed by various acids, including Lewis and Brønsted acids, to produce a diverse range of 2,3-disubstituted imidazo[1,2-a]pyridines. google.comorganic-chemistry.org

Tandem reactions, which involve several sequential bond-forming events in a single pot, also provide an elegant route to this heterocyclic system. organic-chemistry.org For example, a cascade reaction combining nitroolefins with 2-aminopyridines can be used to synthesize 3-unsubstituted imidazo[1,2-a]pyridines, with FeCl3 being an effective catalyst for this transformation. organic-chemistry.org Another approach involves the reaction of Morita-Baylis-Hillman (MBH) acetates of nitroalkenes with 2-aminopyridines at room temperature, which proceeds through a cascade of inter- and intramolecular Michael additions. organic-chemistry.orgpatsnap.com

Oxidative Coupling and Functionalization Strategies

Oxidative coupling methods have emerged as a powerful tool for constructing the imidazo[1,2-a]pyridine scaffold, often under milder and more environmentally friendly conditions. These reactions typically involve the formation of C-N bonds through an oxidative process. For example, a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. google.com Similarly, an iodine-catalyzed aerobic oxidative process, sometimes coupled with a flavin co-catalyst, enables the facile synthesis of imidazo[1,2-a]pyridines. google.comgoogle.com

Direct functionalization of a pre-formed imidazo[1,2-a]pyridine ring is another key strategy. thieme-connect.com Radical reactions, initiated by transition metal catalysis, metal-free oxidation, or photocatalysis, allow for the introduction of various substituents onto the heterocyclic core. thieme-connect.com For instance, the C-3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to functionalization due to its electron-rich nature. nih.gov

Specific Synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine and Closely Related Brominated Imidazo[1,2-a]pyridines

The synthesis of the target molecule, this compound, relies on applying the general principles of imidazo[1,2-a]pyridine synthesis to specifically substituted precursors.

Synthesis from 2-Amino-5-bromopyridine (B118841) Precursors

The most direct route to 6-bromo-substituted imidazo[1,2-a]pyridines involves using 2-amino-5-bromopyridine as the starting material. A conventional method involves the reaction of 2-amino-5-bromopyridine with bromoacetaldehyde diethyl acetal (B89532) in a solvent like butanol, which requires refluxing for over 24 hours. google.com

A more optimized, patented method describes the synthesis of 6-bromoimidazo[1,2-a]pyridine (B40293) by reacting 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde. google.com This reaction is conducted in the presence of a base at a relatively low temperature of 25-50°C for 2 to 24 hours. google.com This approach offers milder conditions and avoids the high temperatures and long reaction times of the conventional method. google.com

ParameterConditionReference
Starting Material2-Amino-5-bromopyridine google.com
Reagent40% Chloroacetaldehyde aqueous solution google.com
SolventWater, ethanol, methanol (B129727), or isopropanol google.com
BaseSodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate google.com
Temperature25–50 °C google.com
Reaction Time2–24 hours google.com

Strategies for Introducing the 3-Methyl Group in Brominated Imidazo[1,2-a]pyridines

There are two primary strategies for introducing the methyl group at the 3-position of the 6-bromo-imidazo[1,2-a]pyridine scaffold: incorporating it from the start of the cyclization reaction or adding it via functionalization of a pre-formed ring.

The most straightforward approach is a variation of the classic condensation reaction described in section 2.1.1. In this method, 2-amino-5-bromopyridine is reacted with an α-haloketone containing a methyl group, such as chloroacetone (B47974) or bromoacetone. The reaction proceeds via nucleophilic attack of the pyridine nitrogen onto the carbonyl-adjacent carbon, followed by cyclization and dehydration to yield the final this compound product.

Alternatively, the 3-methyl group can be introduced through a tandem reaction. An iron(II)-catalyzed reaction between an aminopyridine (such as 2-amino-5-bromopyridine) and a 2-methyl-nitroolefin can yield 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org This method involves a Michael-type addition followed by an iron-catalyzed cyclization and elimination of the nitro group. This procedure is noted for being simple and utilizing an inexpensive catalyst. organic-chemistry.org

Considerations for Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound typically starts from a substituted 2-aminopyridine. The final position of the bromine atom on the imidazo[1,2-a]pyridine ring is directly determined by the starting material. To achieve the 6-bromo substitution pattern, the required precursor is 2-amino-5-bromopyridine. The subsequent cyclization reaction with a suitable three-carbon synthon introduces the methyl group at the C3 position.

One of the most classical and direct methods for forming the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. acs.org For the synthesis of this compound, this would involve the reaction of 2-amino-5-bromopyridine with a halogenated acetone (B3395972) derivative, such as 1-bromoacetone or 1-chloroacetone. The regioselectivity is controlled by the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the α-carbon of the halo-ketone, followed by intramolecular condensation between the exocyclic amino group and the carbonyl carbon.

A Chinese patent outlines a method for synthesizing 6-bromoimidazo[1,2-a]pyridine by reacting 2-amino-5-bromopyridine with a 40% aqueous solution of monochloroacetaldehyde. google.com This method, while not producing the 3-methyl derivative, establishes the core regiochemical outcome. The reaction proceeds at temperatures between 25-50°C for 2-24 hours in the presence of a base like sodium bicarbonate. google.com Optimization of this reaction has led to yields as high as 72.4%. google.com

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction represents a powerful, convergent approach for synthesizing 3-amino-imidazo[1,2-a]pyridines, which can be further modified. rug.nlmdpi.com Research has been conducted on the synthesis of 6-substituted imidazo[1,2-a]pyridines using multicomponent coupling reactions involving 5-bromo-2-aminopyridine, demonstrating the viability of this precursor in complex, one-pot syntheses. researchgate.netnih.gov

Yield optimization strategies often involve the use of microwave irradiation, which can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.net For instance, the condensation of 2-aminopyridines with α-bromoketones has been efficiently achieved under solvent-free microwave conditions. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions is paramount for optimizing yields. The following table summarizes conditions for related syntheses, highlighting factors that can be tuned for the synthesis of the target compound.

Table 1: Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridine Analogs

ReactantsCatalyst/SolventConditionsYieldReference
2-amino-5-bromopyridine, ChloroacetaldehydeNaHCO₃ / Water, Ethanol25-50°C, 2-24h~72% google.com
2-aminopyridines, α-bromoketonesNone / Solvent-freeMicrowave IrradiationGood to Excellent researchgate.net
2-aminopyridines, Aldehydes, Isocyanides (GBB Reaction)Sc(OTf)₃ or HClO₄ / Methanol or EthanolRT to RefluxModerate to Excellent nih.govbeilstein-journals.org
2-aminopyridines, Ketones, DimedoneI₂ / WaterUltrasonication, RTUp to 96% acs.orgnih.gov

Mechanistic Insights into the Formation of Substituted Imidazo[1,2-A]pyridines

The formation of the imidazo[1,2-a]pyridine scaffold can proceed through several mechanistic pathways, depending on the chosen synthetic route.

Elucidation of Reaction Intermediates and Transition States

In the classical condensation between a 2-aminopyridine and an α-haloketone, the reaction is initiated by the SN2 reaction where the more nucleophilic pyridine ring nitrogen attacks the α-carbon of the haloketone. This forms an N-phenacylpyridinium salt intermediate. Subsequent intramolecular cyclization occurs via the formation of an enamine or enolate, which is facilitated by a base, followed by an aldol-type condensation and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. acs.org

For the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, the mechanism is initiated by the condensation of an aldehyde and a 2-aminopyridine to form a Schiff base (imine). acs.org This imine is then activated by a Brønsted or Lewis acid catalyst, facilitating the attack of an isocyanide. This generates a nitrilium intermediate, which undergoes a 5-endo-dig intramolecular cyclization. The final step is a tautomerization/aromatization to furnish the stable 3-aminoimidazo[1,2-a]pyridine product. acs.org Computational and experimental evidence suggests that solvents like alcohols can play a non-innocent role, potentially stabilizing intermediates and transition states. acs.org

In some metal-catalyzed versions, an Ortoleva-King type intermediate is proposed, particularly in copper-catalyzed syntheses from 2-aminopyridines and acetophenones. organic-chemistry.org

Role of Catalysts and Reaction Conditions in Directing Synthesis Pathways

Catalysts and reaction conditions are critical in dictating the efficiency, selectivity, and even the mechanistic pathway of imidazo[1,2-a]pyridine synthesis.

Catalysts:

Brønsted Acids: Catalysts like perchloric acid (HClO₄), acetic acid, and p-toluenesulfonic acid (PTSA) are frequently used in GBB reactions. nih.govacs.org Their primary role is to protonate the imine intermediate, increasing its electrophilicity and facilitating the nucleophilic attack by the isocyanide. nih.gov Heteropolyacids, such as phosphotungstic acid (HPW), have been introduced as green and highly efficient Brønsted acid catalysts. beilstein-journals.org

Lewis Acids: Scandium triflate (Sc(OTf)₃) is a classic Lewis acid catalyst for the GBB reaction, functioning similarly to Brønsted acids by activating the imine intermediate. nih.gov Yttrium triflate (Y(OTf)₃) has been used to catalyze three-component aza-Friedel–Crafts reactions for the C3-alkylation of pre-formed imidazo[1,2-a]pyridines. mdpi.com

Transition Metals: Copper and palladium catalysts are widely used. Copper(I) iodide (CuI) can catalyze the aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.org Iron catalysts have been used for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and nitroolefins. organic-chemistry.org

Reaction Conditions:

Solvents: Alcohols, particularly methanol and ethanol, are common solvents as they effectively solvate the intermediates and reagents. acs.org However, greener solvents like water and eucalyptol (B1671775) are gaining prominence. researchgate.netacs.org In some cases, solvent-free conditions, often paired with microwave irradiation, provide the most efficient and environmentally friendly option. researchgate.net

Energy Sources: Microwave irradiation is a key technology for accelerating these reactions, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. researchgate.netbeilstein-journals.orgsciforum.net Ultrasound has also been employed as a green energy source, particularly in iodine-catalyzed multicomponent reactions in water. acs.org

Metal-Free and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines, focusing on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Metal-Free Approaches: The use of elemental iodine as an inexpensive, low-toxicity catalyst has emerged as a powerful metal-free strategy. Molecular iodine can catalyze three-component reactions of 2-aminopyridines, ketones, and other components, often under ultrasonic irradiation in aqueous media. acs.orgnih.gov The reaction is believed to proceed through an in situ generated phenylglyoxal (B86788) intermediate. acs.org Graphene oxide, a carbocatalyst, has also been used to promote the condensation of 2-aminopyridines with acetophenones and thiols. acs.org Furthermore, many syntheses, such as the condensation of 2-aminopyridines with α-halocarbonyls or certain multicomponent reactions, can proceed under catalyst-free conditions, relying on thermal or microwave energy in suitable solvents. acs.orgresearchgate.netorganic-chemistry.org

Green Chemistry Approaches: The adoption of green chemistry principles is evident in several modern synthetic protocols.

Green Solvents: There is a strong trend towards replacing traditional volatile organic compounds with greener alternatives. Water is an ideal green solvent, and several methods, including ultrasound-assisted and copper-catalyzed A3-coupling reactions, have been developed to work in aqueous or aqueous micellar media. acs.orgacs.org Ethanol and Polyethylene glycol (PEG) are other examples of biodegradable and low-toxicity media used for these syntheses. researchgate.netbeilstein-journals.orgsciforum.net

Energy Efficiency: As mentioned, microwave-assisted synthesis is a cornerstone of green approaches, providing rapid, uniform heating that reduces reaction times from hours to minutes and often improves yields. mdpi.comresearchgate.net Ultrasound is another energy-efficient technique that promotes reactions in green solvents like water. organic-chemistry.org

Atom Economy: Multicomponent reactions, such as the GBB reaction, are inherently green as they combine three or more starting materials in a single step, maximizing atom economy and reducing the number of synthetic steps and purification processes required. rug.nlbeilstein-journals.org

The following table summarizes various green and/or metal-free approaches applicable to the synthesis of the imidazo[1,2-a]pyridine scaffold.

Table 2: Green and Metal-Free Synthetic Approaches

ApproachCatalystSolvent/ConditionsKey AdvantagesReference
Microwave-Assisted CondensationNone or Nano SiO₂Solvent-freeRapid, high efficiency, avoids toxic solvents researchgate.net
Ultrasound-Assisted MCRMolecular Iodine (I₂)Water, RTMetal-free, green solvent, energy efficient acs.orgnih.gov
GBB-3CRPhosphotungstic Acid (HPW)Ethanol / MicrowaveGreen catalyst, low loading, rapid, broad scope beilstein-journals.org
A3-CouplingCu(II)-AscorbateAqueous Micellar MediaEnvironmentally sustainable, good yields acs.org
Electrochemical SynthesisHydriodic Acid (catalytic)EthanolAvoids external chemical oxidants, high atom economy rsc.org

Biological Activity and Pharmacological Profiles of 6 Bromo 3 Methylimidazo 1,2 a Pyridine Derivatives

Antituberculosis Activity of Imidazo[1,2-A]pyridine (B132010) Analogs

Imidazo[1,2-a]pyridine (IP) derivatives have emerged as a promising class of compounds in the search for new antituberculosis agents. Several examples from this class have demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) forms of the disease nih.gov. The introduction of a bromine atom at the 6-position of the IP ring has been shown to influence the antitubercular activity, with one study noting a 16-fold decrease in activity, suggesting that steric factors may play a crucial role in the compound's efficacy nih.gov.

Activity Against Multi-Drug Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains

The rise of MDR-TB and XDR-TB presents a significant global health challenge, necessitating the development of novel therapeutics chemrxiv.orgfrontiersin.orgijbcp.com. Imidazo[1,2-a]pyridine derivatives have shown considerable promise in this area nih.gov. Specifically, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been identified as a class of anti-TB agents with excellent selective potency against both MDR and XDR-TB strains nih.govnih.gov. While direct data for 6-bromo-3-methylimidazo[1,2-a]pyridine derivatives against these resistant strains is not extensively available, the potent activity of related analogs underscores the potential of this scaffold. For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have exhibited minimum inhibitory concentration (MIC) values of less than or equal to 1 µM against various tuberculosis strains nih.gov. The activity of some of these compounds is comparable to the clinical candidate PA-824, with MICs against MDR-TB ranging from 0.08 to 0.7 µM nih.gov.

Targeting Mycobacterium tuberculosis Quinol Oxidase (QcrB)

One of the key mechanisms by which imidazo[1,2-a]pyridine derivatives exert their antitubercular effect is through the inhibition of the cytochrome b subunit of the electron transport ubiquinol cytochrome c reductase, encoded by the qcrB gene nih.govplos.orgbohrium.comnih.gov. This enzyme is a crucial component of the bacterial respiratory chain plos.org. High-throughput screening has identified several imidazo[1,2-a]pyridine compounds as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG bohrium.comnih.gov. Spontaneous resistant mutants of M. bovis BCG against these inhibitors showed a single nucleotide polymorphism in the qcrB gene, confirming it as the target nih.govbohrium.comnih.gov. Furthermore, overexpression of QcrB in M. bovis BCG led to an increase in the MIC of an imidazo[1,2-a]pyridine inhibitor, further validating QcrB as the target bohrium.comnih.gov. N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, for example, have demonstrated excellent in vitro activity against drug-susceptible M. tuberculosis with MIC90 values between 0.069 and 0.174 µM, and were also active against MDR-Mtb strains nih.gov.

Inhibition of 2-Trans-Enoyl-Acyl Carrier Protein Reductase (InhA)

The enzyme 2-trans-enoyl-acyl carrier protein reductase (InhA) is a critical component of the mycobacterial type II fatty acid biosynthesis (FASII) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall benthamdirect.comresearchgate.netmdpi.com. InhA is a validated target for several antitubercular drugs mdpi.com. A number of imidazo[1,2-a]pyridine derivatives have been investigated as potential inhibitors of InhA chemrxiv.orgbenthamdirect.comresearchgate.net. For instance, certain synthesized imidazo[1,2-a]pyridine derivatives have shown good anti-TB activity against the H37Rv strain of M. tuberculosis, with MIC values of 0.6 µM and 0.9 µM, which are comparable to the standard drug isoniazid benthamdirect.comresearchgate.net. These findings suggest that the imidazo[1,2-a]pyridine scaffold can be a valuable starting point for developing potent InhA inhibitors benthamdirect.comresearchgate.net.

Modulation of Mycobacterium tuberculosis Pantothenate Synthetase (PS)

Pantothenate synthetase (PS) is another promising target for the development of new antituberculosis drugs as it is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis nih.govsemanticscholar.orgup.ac.zacam.ac.uk. Researchers have identified 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides as inhibitors of M. tuberculosis PS nih.govnih.gov. One of the most active compounds from a synthesized library, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, exhibited an IC₅₀ of 1.90 µM against MTB PS and a MIC of 4.53 µM against M. tuberculosis nih.gov. The majority of the compounds in this series showed more than 50% inhibition against Mtb PS, confirming the potential of the imidazo[1,2-a]pyridine scaffold to target this essential enzyme nih.gov.

Anticancer Potential of this compound Derivatives

In addition to their antimicrobial properties, imidazo[1,2-a]pyridine derivatives have garnered significant interest as potential anticancer agents due to their ability to inhibit the growth of various cancer cells nih.govwaocp.orgchemmethod.com.

Cytotoxic Effects on Diverse Cancer Cell Lines

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated cytotoxic effects against a range of human cancer cell lines. While specific data for this compound is limited, related compounds have shown promising activity. For example, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives exhibited submicromolar inhibitory activity against several tumor cell lines, with one of the most potent compounds showing IC50 values ranging from 0.09 µM to 0.43 µM nih.gov. Another study investigating novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found strong cytotoxic impacts, with IC50 values of 45 µM and 47.7 µM for IP-5 and IP-6, respectively nih.govwaocp.org.

Compound ClassCancer Cell LineCell Line TypeIC50 (µM)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827Human non-small cell lung cancer0.09 - 0.43
A549Human non-small cell lung cancer0.09 - 0.43
SH-SY5YHuman neuroblastoma0.09 - 0.43
HELHuman erythroid and leukocyte leukemia0.09 - 0.43
MCF-7Human breast cancer0.09 - 0.43
Imidazo[1,2-a]pyridine (IP-5)HCC1937Human breast cancer45
Imidazo[1,2-a]pyridine (IP-6)HCC1937Human breast cancer47.7
Imidazo[1,2-a]pyridine (IP-7)HCC1937Human breast cancer79.6

Inhibition of Phosphatidylinositol 3-Kinase (PI3Kα) Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway plays a crucial role in regulating cellular processes such as growth, proliferation, and survival. researchgate.net Aberrant activation and mutation of this pathway, particularly the PI3Kα isoform, are frequently implicated in the tumorigenesis and progression of numerous cancers, including breast, lung, and ovarian cancers. researchgate.netnih.govchemrxiv.org Consequently, the inhibition of PI3Kα has emerged as a significant strategy in cancer therapy. nih.govchemrxiv.org

Derivatives of the imidazo[1,2-a]pyridine scaffold have been systematically designed and synthesized as potent PI3Kα inhibitors. researchgate.netnih.govchemrxiv.org The imidazo[1,2-a]pyridine moiety is considered a key pharmacodynamic group for this activity. researchgate.net Research has led to the identification of highly potent compounds. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed, among which compound 13k demonstrated significant inhibition of PI3Kα kinase activity with an IC50 value of 1.94 nM. researchgate.net This compound also showed potent antiproliferative activity against various tumor cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM, and induced cell cycle arrest and apoptosis in HCC827 cells. researchgate.net

In another study focusing on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives, compound 35 was identified as a nanomolar inhibitor of PI3Kα with an IC50 of 150 nM. nih.govchemrxiv.org This compound was particularly effective against human breast cancer cell lines T47D and MCF-7, which harbor PIK3CA mutations, inhibiting their proliferation with IC50 values of 7.9 µM and 9.4 µM, respectively. nih.govchemrxiv.org

CompoundTargetIC50 (Kinase Assay)Cell LineIC50 (Cell Proliferation)Reference
13k PI3Kα1.94 nMHCC8270.09 µM - 0.43 µM researchgate.net
35 PI3Kα150 nMT47D7.9 µM nih.govchemrxiv.org
35 PI3Kα150 nMMCF-79.4 µM nih.govchemrxiv.org

Interference with Oncogenic Protein Function through Prenylation Disruption

Protein prenylation is a post-translational modification essential for the function of many proteins involved in cell signaling and growth, including Rab GTPases. nih.gov The enzyme Rab geranylgeranyl transferase (RGGT) is responsible for the prenylation of these proteins, making it a potential therapeutic target. nih.gov The disruption of this process can interfere with the function of oncogenic proteins.

A series of 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been synthesized and evaluated as inhibitors of protein geranylgeranylation. nih.govfrontiersin.org The activity of these compounds against RGGT was found to be dependent on the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring. nih.govfrontiersin.org The most potent of these derivatives were shown to disrupt the prenylation of the Rab11A protein in the human cervical carcinoma HeLa cell line. nih.govfrontiersin.org Six specific compounds (1b–c , 1e , and 1g–i ) displayed inhibitory properties toward Rab11A prenylation, with a lowest effective dose (LED) ranging from 25 to 100 μM. nih.gov This demonstrates that the imidazo[1,2-a]pyridine scaffold can be effectively utilized to create inhibitors that interfere with critical oncogenic protein functions by disrupting prenylation. nih.gov

CompoundTarget EnzymeBiological EffectCell LineLowest Effective Dose (LED)Reference
1b RGGTInhibition of Rab11A PrenylationHeLa25-100 µM nih.gov
1c RGGTInhibition of Rab11A PrenylationHeLa100 µM nih.govfrontiersin.org
1e RGGTInhibition of Rab11A PrenylationHeLa100 µM nih.govfrontiersin.org
1g RGGTInhibition of Rab11A PrenylationHeLa25-100 µM nih.gov
1h RGGTInhibition of Rab11A PrenylationHeLa25-100 µM nih.gov
1i RGGTInhibition of Rab11A PrenylationHeLa25-100 µM nih.gov

Antimicrobial and Antifungal Efficacy

The rise of multi-drug resistant pathogens necessitates the development of novel antimicrobial agents. chemrxiv.org Derivatives based on the imidazo[1,2-a]pyridine structure have demonstrated significant potential as both antibacterial and antifungal agents, showing efficacy against a wide range of clinically relevant microbes. chemrxiv.orgmdpi.comscirp.org

Spectrum of Activity Against Bacterial and Fungal Pathogens

Imidazo[1,2-a]pyridine derivatives have been shown to possess broad-spectrum antimicrobial activity. researchgate.netmdpi.com Studies have demonstrated their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. chemrxiv.orgmdpi.com

For example, a series of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones showed moderate activity against S. aureus, E. coli, and B. subtilis. mdpi.com Notably, one derivative exhibited a minimum inhibitory concentration (MIC) value against P. aeruginosa that was lower than the reference drug streptomycin. mdpi.com Another study highlighted a derivative, compound 38 , as being particularly effective against most of the microbial strains tested. researchgate.net

In the realm of antifungal research, these compounds have shown promising results. Synthesized 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were tested against a resistant strain of Candida albicans, a common fungal pathogen. scirp.org Four of these compounds were found to be active, with compound 10i being the most potent, exhibiting a MIC of 41.98 μmol/L. scirp.org

Compound Class/DerivativePathogenActivity TypeMIC ValueReference
6-(Imidazo[1,2-a]pyridin-2-yl)...thieno[2,3-d]pyrimidinesP. aeruginosaAntibacterial< Streptomycin mdpi.com
Imidazo[1,2-a]pyridine derivative 38 Various bacteriaAntibacterialNot specified researchgate.net
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone 10i Candida albicansAntifungal41.98 µmol/L scirp.org
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (MDR)Antitubercular0.07–2.2 μM nih.govresearchgate.net
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis (XDR)Antitubercular0.07–0.14 μM nih.govresearchgate.net

Mechanisms of Antimicrobial Action (e.g., GlcN-6-P Synthase Enzyme Inhibition)

The antimicrobial activity of imidazo[1,2-a]pyridine derivatives is attributed to several mechanisms of action. One potential target is Glucosamine-6-phosphate (GlcN-6-P) synthase, an essential enzyme in the hexosamine biosynthesis pathway that is crucial for the formation of the bacterial cell wall. nih.govnih.govresearchgate.netnih.gov The inhibition of this enzyme is a promising strategy for developing antimicrobial agents. nih.govnih.govnih.gov While some pyridine-containing compounds are presumed to act via this mechanism, more direct evidence for imidazo[1,2-a]pyridine derivatives points to other targets. nih.gov

Research has identified other specific molecular targets for these compounds. Certain imidazo[1,2-a]pyridine derivatives have been found to target the ATPase subunits of DNA gyrase and topoisomerase IV (GyrB/ParE), which are essential for bacterial DNA replication. researchgate.net In the context of antitubercular activity, imidazo[1,2-a]pyridine ethers were discovered to be potent and selective inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. nih.gov Furthermore, docking studies have suggested that some derivatives may act as selective inhibitors of tRNA—(Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in tRNA modification, presenting another novel mechanism of antibacterial action. mdpi.com

Antiviral Properties

The imidazo[1,2-a]pyridine scaffold and related pyridine (B92270) derivatives have also been investigated for their antiviral capabilities, particularly in the context of the SARS-CoV-2 virus responsible for the COVID-19 pandemic.

Inhibition of SARS-CoV-2 Cell Entry via hACE2 and Spike Protein Interactions

The entry of the SARS-CoV-2 virus into human cells is initiated by the interaction between the receptor-binding domain (RBD) of its spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. Blocking this critical protein-protein interaction is a primary strategy for developing antiviral therapeutics.

Small-molecule inhibitors offer a promising alternative to antibodies for disrupting this interaction. Screening of compound libraries has identified several drug-like compounds capable of inhibiting the spike-hACE2 interaction. One such compound, DRI-C23041 , demonstrated the ability to inhibit the entry of SARS-CoV-2-S expressing pseudoviruses into hACE2-expressing cells in a concentration-dependent manner, with IC50 values in the low micromolar range (6–7 µM). Studies using protein thermal shift assays indicated that these small molecules bind to the SARS-CoV-2 spike protein and not to the hACE2 receptor. This research provides proof-of-principle for the use of small molecules to block viral entry and establishes a foundation for developing broad-spectrum antiviral therapies against coronaviruses.

CompoundTarget InteractionVirus ModelIC50 (Cell Entry Assay)Reference
DRI-C23041 SARS-CoV-2 Spike - hACE2SARS-CoV-2 Pseudovirus6-7 µM

Activity Against Other Viral Targets (e.g., Respiratory Syncytial Virus, HIV)

While research specifically isolating the antiviral properties of this compound is specific, broader studies on imidazo[1,2-a]pyridine derivatives have shown potential against a range of viruses. The core structure of imidazo[1,2-a]pyridine is recognized as a key element in the development of agents with antiviral properties, including those targeting Human Immunodeficiency Virus (HIV). nih.gov

Derivatives of this class have been synthesized and evaluated for their activity against various respiratory viruses. For instance, some compounds have shown efficacy against multiple strains of the Respiratory Syncytial Virus (RSV). nih.govphytopharmajournal.com The mechanism of action for some broad-spectrum antivirals targeting RNA viruses, which include RSV and influenza, involves the inhibition of viral replication machinery. mdpi.com

Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines with a thioether side chain have identified hydrophobicity as a critical factor for their antiviral activity. nih.gov This suggests that modifications to the core structure, such as the bromine and methyl groups in this compound, could significantly influence their therapeutic potential against viral targets.

Other Significant Pharmacological Activities

Anti-inflammatory and Analgesic Effects

The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the design of anti-inflammatory and analgesic agents. nih.gov Research has demonstrated that derivatives of this structure can exhibit significant pain-relieving and anti-inflammatory properties.

In one study, novel 3-arylamine-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated. nih.gov Several of these compounds demonstrated notable analgesic and anti-inflammatory effects in preclinical models. For example, compounds LASSBio-1140 and LASSBio-1141 were effective in reducing carrageenan-induced paw edema, a common model for inflammation. nih.gov Another derivative, LASSBio-1145, showed a strong analgesic and anti-inflammatory profile in both the acetic acid-induced abdominal constriction test and the carrageenan-induced paw edema model. nih.gov This particular compound was also identified as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

The table below summarizes the anti-inflammatory activity of selected 3-arylamine-imidazo[1,2-a]pyridine derivatives in the carrageenan-induced paw edema model.

CompoundED50 (µmol/kg)
LASSBio-114011.5
LASSBio-114114.5
LASSBio-11458.7

Anxiolytic and Sedative Properties

Derivatives of the imidazo[1,2-a]pyridine class have been investigated for their effects on the central nervous system, with some showing potential as anxiolytic and sedative agents. nih.gov The mechanism of action for some of these compounds is believed to involve interaction with benzodiazepine receptors.

For example, a study on various pyrido[1,2-a]benzimidazoles, which share a similar structural framework, evaluated their affinity for the benzodiazepine binding site on the GABA-A receptor. nih.gov This interaction is a key mechanism for many anxiolytic drugs.

In another study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-anxiety and sedative profiles. researchgate.net The results indicated that some of these compounds exhibited anxiolytic-like effects in preclinical models, such as the elevated plus-maze test. researchgate.netnih.gov Furthermore, some derivatives have been shown to have sedative-depressant actions, although often at higher doses than those required for anxiolytic effects. nih.gov

Enzyme Inhibition Beyond Anti-TB Targets (e.g., AChE, BChE, CDK2)

The imidazo[1,2-a]pyridine scaffold has been identified as a versatile platform for the development of inhibitors for various enzymes beyond those associated with tuberculosis.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition:

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. clockss.org Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones, which are structurally related, have been shown to inhibit CDK2/cyclin E activity in the micro-to submicromolar range. researchgate.net

One study focused on the design and synthesis of novel 6,8-disubstituted imidazo[1,2-a]pyridine derivatives as CDK2 inhibitors. clockss.org The synthesized compounds were screened for their anti-cancer activity, and several derivatives showed potent inhibition of CDK2. clockss.org Similarly, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] researchgate.netacs.orgtriazolo[1,5-c]pyrimidine scaffolds, which share structural similarities with imidazo[1,2-a]pyridines, have also been investigated as CDK2 inhibitors, with some compounds showing significant inhibitory activity. nih.gov

The table below presents the CDK2 inhibitory activity of a selected pyrazolopyrimidine derivative.

CompoundCDK2/cyclin A2 IC50 (µM)
Compound 150.061 ± 0.003

Antioxidant Activities of Substituted Imidazo[1,2-A]pyridines

Several studies have explored the antioxidant potential of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to act as free radical scavengers, which is a key aspect of antioxidant activity.

In one study, a series of novel imine derivatives derived from imidazo[1,2-a]pyridine were synthesized and evaluated for their antioxidant properties. researchgate.net The results indicated that these compounds possess the ability to act as antioxidant agents. Another study investigated the in vitro antioxidant activity of imidazo[1,2-a]pyridine-3-ols using the DPPH free radical scavenging assay. researchgate.net One of the tested compounds, compound 11j, demonstrated promising antioxidant activity with an IC50 value of 16.21 µg/mL, although this was less potent than the standard reference, ascorbic acid (IC50 = 4.56 µg/mL). researchgate.net

The antioxidant potential of this class of compounds suggests their possible application in mitigating oxidative stress-related conditions.

Structure Activity Relationship Sar Studies for 6 Bromo 3 Methylimidazo 1,2 a Pyridine Analogs

Positional Effects of Halogen and Alkyl Substituents on Imidazo[1,2-a]pyridine (B132010) Bioactivity

The bioactivity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the fused ring system. The electronic and steric properties of substituents at various positions can profoundly impact the compound's ability to interact with its biological target, as well as its pharmacokinetic profile.

The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring is a common feature in many biologically active analogs. Halogen atoms, such as bromine, can influence a molecule's properties in several ways, including increasing its lipophilicity, which can enhance membrane permeability. Furthermore, bromine can act as a hydrogen bond acceptor and participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity.

The 3-position of the imidazo[1,2-a]pyridine core is frequently a site for substitution in the design of bioactive compounds. A methyl group at this position can have a significant impact on the molecule's conformation and its interaction with a biological target. The introduction of a methyl group can provide beneficial steric interactions within a binding pocket and can also influence the molecule's metabolic stability.

In the development of selective estrogen receptor modulators, a general pharmacophore model for ERβ-selective ligands based on a heterocyclic core included an internal substituent, which could be a halogen or an alkyl group. illinois.edu This highlights the role of substituents at positions like C3 in defining the selectivity and activity of imidazo[1,2-a]pyridine derivatives. Furthermore, studies on imidazo[1,2-a]pyridine analogs as antagonists of the Neuropeptide S receptor have shown that the presence of a 2-methyl substituent can significantly impact activity, with its elimination leading to a reduction in potency. nih.gov While this is the 2-position, it illustrates the sensitivity of the imidazo[1,2-a]pyridine core to alkyl substitutions. The C3-alkylation of imidazo[1,2-a]pyridines is a synthetic strategy used to generate a variety of derivatives with potential biological activities. mdpi.com

The biological activity of imidazo[1,2-a]pyridine analogs is not solely determined by the substituents at the 3- and 6-positions. Modifications at other positions on the fused ring system can also lead to significant changes in potency and selectivity. For example, in the development of antituberculosis agents, exploration of substituents at the C2 and C6 positions of the imidazo[1,2-a]pyridine ring led to compounds with significantly improved potency. nih.gov

The functionalization of various positions of the imidazo[1,2-a]pyridine scaffold, including C2, C5, C7, and C8, has been a key strategy in the development of novel therapeutic agents. rsc.org For instance, the introduction of aryl groups at the C2-position is a common modification in the design of imidazo[1,2-a]pyridine-based kinase inhibitors. nih.gov The nature of these aryl substituents, including the presence of electron-donating or electron-withdrawing groups, can fine-tune the biological activity. nih.gov

Position of SubstitutionType of SubstituentGeneral Impact on Bioactivity
C2 Alkyl, ArylOften crucial for potency; can influence selectivity. nih.govnih.gov
C5 HalogenCan influence phytotoxic activity. acs.org
C7 VariousCan be modified to optimize properties.
C8 VariousCan be modified to optimize properties.

Pharmacophore Elucidation and Design Principles for Imidazo[1,2-a]pyridine-Based Agents

The development of potent and selective therapeutic agents based on the imidazo[1,2-a]pyridine scaffold relies on a deep understanding of its pharmacophoric features and the application of rational design principles.

A pharmacophore model represents the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. For imidazo[1,2-a]pyridine-based agents, the core heterocyclic system often serves as a central scaffold from which various functional groups are appended to achieve the desired biological effect.

Key structural motifs that are often important for the activity of imidazo[1,2-a]pyridine derivatives include:

The Imidazo[1,2-a]pyridine Core: This bicyclic system provides a rigid framework that correctly orients the appended substituents for optimal interaction with the target.

Hydrogen Bond Donors and Acceptors: The nitrogen atoms within the imidazo[1,2-a]pyridine ring system can act as hydrogen bond acceptors. Substituents with hydrogen bond donor or acceptor capabilities are often incorporated to enhance target binding.

Lipophilic Groups: The introduction of lipophilic groups, such as the 6-bromo substituent, can be important for membrane permeability and for occupying hydrophobic pockets within the target protein.

Specific Substituents at Key Positions: As discussed previously, the substituents at positions such as C2, C3, and C6 are often critical for potency and selectivity.

Once a lead compound containing the imidazo[1,2-a]pyridine scaffold is identified, medicinal chemists employ various optimization strategies to enhance its potency and selectivity. These strategies often involve systematic modifications of the lead structure and evaluation of the resulting analogs in biological assays.

Common optimization strategies include:

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, different halogens or small alkyl groups might be explored at a particular position. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to guide the design of new analogs that are predicted to have improved binding affinity. nih.gov

Scaffold Hopping: In some cases, the imidazo[1,2-a]pyridine core itself may be replaced by other heterocyclic systems to explore new chemical space and identify novel scaffolds with improved properties. rsc.org

Introduction of Conformational Constraints: By introducing cyclic structures or other rigidifying elements, the conformational flexibility of a molecule can be reduced, which can lead to an increase in binding affinity and selectivity.

Through the iterative application of these design and optimization principles, researchers have been successful in developing highly potent and selective imidazo[1,2-a]pyridine-based agents for a variety of therapeutic targets. colab.wsnih.gov

Optimization StrategyDescriptionExample Application
Bioisosteric Replacement Substitution of a functional group with another that has similar properties to improve potency or pharmacokinetics.Exploring different halogen substitutions at the 6-position.
Structure-Based Design Utilizing the 3D structure of the target to guide the design of more potent inhibitors.Docking of imidazo[1,2-a]pyridine analogs into a kinase active site. nih.gov
Scaffold Hopping Replacing the core scaffold with a different heterocyclic system to discover novel active compounds.Replacing a benzimidazole core with an imidazo[1,2-a]pyridine.

Scaffold Hopping and Chemical Space Exploration for 6-Bromo-3-methylimidazo[1,2-A]pyridine Derivatives

Scaffold hopping is a crucial strategy in medicinal chemistry that involves modifying the core molecular framework of a compound to identify novel, patentable structures with similar or improved biological activity. This approach allows for the exploration of new chemical space, potentially leading to compounds with enhanced efficacy, better safety profiles, and improved pharmacokinetic properties. For derivatives of this compound, scaffold hopping can unlock new therapeutic opportunities by replacing the imidazo[1,2-a]pyridine core with other bioisosteric rings that maintain the essential pharmacophoric features.

Development of Novel Analogs with Improved Efficacy and Safety Profiles

The exploration of the chemical space around the this compound scaffold is aimed at identifying analogs with superior therapeutic properties. This involves systematic modifications of the core structure and its substituents to enhance target affinity and selectivity while minimizing off-target effects.

One common approach is the bioisosteric replacement of the imidazo[1,2-a]pyridine core with other bicyclic heteroaromatic systems. For instance, scaffolds like imidazo[1,2-a]pyrazine and nih.govchimia.chdundee.ac.uktriazolo[1,5-a]pyridine have been explored as alternatives to the imidazo[1,2-a]pyridine core in the development of positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor. acs.org Computational methods based on 3D shape and electrostatic similarity can guide the selection of suitable replacement scaffolds that maintain the necessary geometry for receptor binding. nih.gov In one such study, the imidazopyrazinone core was identified as a viable replacement for a triazolopyridine scaffold, leading to compounds with comparable or improved activity and better metabolic stability. acs.orgnih.gov

Furthermore, the modification of substituents on the core ring system plays a vital role in optimizing the efficacy and safety of new analogs. Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridine derivatives have shown that the nature and position of substituents significantly influence their biological activity. For example, in a series of imidazo[1,2-a]pyridine-based anticancer agents, the introduction of a quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine ring led to potent PI3Kα inhibitors. nih.gov The following table summarizes the in vitro anticancer activity of some of these derivatives against various cancer cell lines.

CompoundR1R2HCC827 IC50 (μM)A549 IC50 (μM)HGC-27 IC50 (μM)NCI-H460 IC50 (μM)
13a HH0.290.430.350.28
13d FH0.110.200.130.12
13k FF0.090.130.110.43

Data sourced from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors. nih.gov

Strategies for Overcoming Drug Resistance in Targeted Pathogens

Drug resistance is a major challenge in the treatment of infectious diseases and cancer. The development of resistance can render previously effective drugs obsolete. For compounds based on the this compound scaffold, several strategies can be employed to overcome resistance in targeted pathogens.

One key strategy is the development of compounds that act on novel molecular targets for which there is no pre-existing resistance. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of new targets in Mycobacterium tuberculosis. For instance, some analogs have been found to inhibit QcrB, a subunit of the electron transport chain, which is a different mechanism of action from many existing anti-tuberculosis drugs. nih.gov By targeting novel pathways, these compounds may be effective against drug-resistant strains.

Another approach is to design molecules that can evade the common mechanisms of resistance, such as drug efflux pumps or target mutations. For example, in cancer therapy, proteolysis-targeting chimeras (PROTACs) represent an innovative strategy to overcome resistance caused by target protein overexpression or mutation. frontiersin.orgmdpi.com A PROTAC is a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. This approach could be applied to this compound derivatives to target and degrade proteins that confer drug resistance.

Furthermore, combination therapy, where a this compound analog is co-administered with other therapeutic agents, can be an effective strategy. nih.gov This approach can target multiple pathways simultaneously, reducing the likelihood of resistance developing. For instance, in cancer treatment, combining a targeted therapy with a conventional chemotherapeutic agent or an immunotherapy can produce synergistic effects and overcome resistance. mdpi.com

The development of next-generation inhibitors that are effective against mutated targets is also a viable strategy. This requires a deep understanding of the molecular basis of resistance. By identifying the specific mutations that confer resistance, medicinal chemists can design new analogs of this compound that can effectively bind to and inhibit the mutated target.

Computational and in Silico Investigations of 6 Bromo 3 Methylimidazo 1,2 a Pyridine

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to identify potential biological targets and predict the binding affinity of a ligand. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in elucidating potential mechanisms of action against various diseases.

Molecular docking simulations have been performed on various analogs of 6-Bromo-3-methylimidazo[1,2-a]pyridine to explore their binding affinities with several key biological targets. These studies help in identifying which enzymes or receptors the compounds are most likely to inhibit.

For instance, a study on novel 6-bromo-imidazo[4,5-b]pyridine derivatives investigated their potential as inhibitors of tyrosyl-tRNA synthetase from S. aureus, a crucial enzyme for bacterial survival. nih.gov The results revealed that one of the tested compounds exhibited a strong binding affinity of -8.74 Kcal/mol, suggesting potent inhibitory activity. nih.gov In another study focused on cancer research, imidazo[1,2-a]pyridine derivatives were docked against oxidoreductase, a key enzyme in breast cancer progression. One of the synthesized compounds showed a high binding energy of -9.207 kcal/mol. researchgate.net

Furthermore, the imidazo[1,2-a]pyridine scaffold has been identified as a promising backbone for dual inhibitors of c-Met and VEGFR2, two receptor tyrosine kinases involved in cancer progression. nih.gov A derivative bearing a 6-methylpyridone ring demonstrated potent inhibition of both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov These examples highlight the utility of molecular docking in identifying the therapeutic potential of this class of compounds against infectious diseases and cancer.

Compound ClassBiological TargetPredicted Binding Affinity / Potency
6-bromo-imidazo[4,5-b]pyridine derivativeS. aureus tyrosyl-tRNA synthetase-8.74 Kcal/mol nih.gov
Imidazo[1,2-a]pyridine derivativeOxidoreductase (Breast Cancer)-9.207 kcal/mol researchgate.net
Imidazo[1,2-a]pyridine derivative (Compound 26)c-MetIC50 = 1.9 nM nih.gov
Imidazo[1,2-a]pyridine derivative (Compound 26)VEGFR2IC50 = 2.2 nM nih.gov

Beyond predicting binding affinity, docking simulations provide detailed insights into the specific binding modes and key amino acid residues involved in the ligand-protein interaction. This information is crucial for structure-based drug design and optimization.

In the study of imidazo[1,2-a]pyridine derivatives against oxidoreductase, the compound with the highest binding energy was found to interact with essential amino acids His 222, Tyr 216, and Lys 270 within the active site. researchgate.net Similarly, research on imidazo[1,2-a]pyrimidine derivatives as potential inhibitors of SARS-CoV-2 cell entry identified key interactions with the human ACE2 receptor. nih.gov The top-scoring compound formed hydrogen bonds and other interactions with specific residues in the binding pocket, achieving a binding affinity of -9.1 kcal/mol. nih.gov These detailed interaction maps allow medicinal chemists to understand the structural basis for a compound's activity and to design new analogs with improved potency and selectivity.

Compound ClassBiological TargetKey Interacting Residues
Imidazo[1,2-a]pyridine derivativeOxidoreductaseHis 222, Tyr 216, Lys 270 researchgate.net
Imidazo[1,2-a]pyrimidine derivativeHuman ACE2 ReceptorSpecific active site residues leading to high affinity binding nih.gov
Imidazo[1,2-a]pyridine-3-carboxamide analogPantothenate SynthetaseSpecific binding poses within the active site confirmed by MD simulations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights that complement experimental findings and docking simulations.

DFT is a widely used method to study the properties of imidazo[1,2-a]pyridine derivatives. semanticscholar.orgresearchgate.net Studies on related scaffolds frequently employ the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G++(d,p) to perform calculations. nih.govnih.govacs.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine calculated a HOMO-LUMO gap of 4.343 eV. researchgate.net Another analysis of a different 6-bromo-imidazo[4,5-b]pyridine derivative found a smaller energy gap of 2.3591 eV, indicating higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP analysis is used to visualize the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites, which is valuable for understanding intermolecular interactions. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG): These analyses provide deeper insights into non-covalent interactions. QTAIM and RDG can characterize weak interactions like hydrogen bonds and van der Waals forces, which are critical for ligand-receptor binding and crystal packing. nih.govnih.gov

CompoundDFT MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineB3LYP/6-311++G(d,p)Not specifiedNot specified4.343 researchgate.net
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6-311G(d,p)-3.1033 nih.gov-0.7442 nih.gov2.3591 nih.gov
6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridineB3LYP/6-311G(d,p)-4.0238 nih.gov-2.3507 nih.gov1.6731 nih.gov

DFT calculations are highly effective for determining the most stable three-dimensional conformation of a molecule. The optimized structure calculated via DFT can be compared with experimentally determined structures from X-ray crystallography to validate the computational method. nih.govnih.gov For several brominated imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives, studies have shown good agreement between the theoretical (gas phase) and experimental (solid state) bond lengths and angles. nih.govnih.gov This confirms the reliability of the DFT approach for predicting the structural properties of this class of compounds. The analysis of molecular conformation is essential, as the specific shape of the molecule dictates how it fits into the binding site of a biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations are used to study the dynamic behavior of the system over time. This technique provides a more realistic representation of the biological environment by incorporating the flexibility of both the protein and the ligand, as well as the presence of solvent molecules.

For analogs of this compound, MD simulations have been employed to confirm the stability of the binding poses predicted by docking. In a study on imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, a 1.2 nanosecond MD simulation was performed on the ligand-protein complex using the Desmond program. The stability of the complex was evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. An acceptable RMSD value of less than 3 Å indicated that the ligand remained stably bound within the active site of the target enzyme, Pantothenate synthetase. Such simulations often utilize force fields like OPLS-2005 to describe the physics of the atomic interactions. These dynamic studies are critical for validating docking results and providing a deeper understanding of the binding thermodynamics and kinetics.

Exploration of Ligand-Receptor Complex Stability and Flexibility

To understand the therapeutic potential of a compound, it is crucial to investigate its interaction with biological targets. Molecular dynamics (MD) simulations are a powerful computational tool used to explore the stability and flexibility of a ligand-receptor complex over time. For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to confirm the stability of the compound within the active site of a target protein.

Water-Mediated Interactions and Solvent Effects on this compound

The influence of solvent, particularly water, on the structure, electronic properties, and biological activity of a compound is a critical aspect of computational analysis. For aromatic molecules like imidazo[1,2-a]pyridines, solvation effects are often investigated using Density Functional Theory (DFT) methods. These studies compare the electronic properties of the molecule in the gaseous phase versus in different solvent environments, such as water, DMSO, acetone (B3395972), and acetonitrile.

Changes in the intensity of vibrational modes in the presence of a solvent can indicate alterations in the dipole moment and polarizability due to solvent-solute interactions. For instance, studies on similar heterocyclic compounds have shown that water can significantly affect vibrational properties, primarily through the formation of hydrogen bonds. These water-mediated interactions can play a crucial role in the stability of a ligand within a receptor's binding pocket, often forming a bridge between the ligand and amino acid residues.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The assessment of a compound's pharmacokinetic and toxicological properties is a vital step in drug discovery. In silico ADMET prediction tools offer a rapid and cost-effective means of evaluating the potential of a molecule to become a viable drug candidate.

Assessment of Drug-Likeness and Pharmacokinetic Properties

Drug-likeness is often evaluated based on established rules such as Lipinski's Rule of Five. These rules consider physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For various imidazo[1,2-a]pyridine derivatives, in silico studies have predicted favorable oral bioavailability and pharmacokinetic profiles.

Key pharmacokinetic parameters that are typically predicted include:

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing the inhibition of key metabolic enzymes like CYP2D6, CYP3A4, etc.

Plasma Protein Binding (PPB): Estimates the extent to which the compound will bind to proteins in the blood, affecting its distribution.

Parameter Predicted Value for Imidazo[1,2-a]pyridine Analogs Significance
Molecular Weight < 500 Adherence to Lipinski's Rule
LogP < 5 Optimal lipophilicity
Hydrogen Bond Donors < 5 Good membrane permeability
Hydrogen Bond Acceptors < 10 Good membrane permeability
Human Intestinal Absorption High Good oral absorption
BBB Penetration Varies CNS activity potential
CYP450 Inhibition Low Lower risk of drug interactions

Prediction of Potential Toxicities and Off-Target Effects

In silico toxicity prediction is crucial for identifying potential safety concerns early in the drug development process. Various computational models are used to predict a range of toxicities.

Commonly predicted toxicological endpoints include:

Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations.

Carcinogenicity: Estimates the likelihood of the compound causing cancer.

Hepatotoxicity: Predicts the potential for liver damage.

hERG Inhibition: Assesses the risk of cardiac toxicity by predicting the inhibition of the hERG potassium channel.

For the imidazo[1,2-a]pyridine scaffold, in silico toxicity studies on various derivatives have often shown a low risk for mutagenicity and carcinogenicity. However, as with any chemical class, the specific substitution pattern, such as the presence of a bromo and methyl group in this compound, would necessitate a dedicated computational analysis to ascertain its specific toxicity profile.

Toxicity Endpoint Predicted Risk for Imidazo[1,2-a]pyridine Analogs Implication
Ames Mutagenicity Low Low potential for genetic damage
Carcinogenicity Low Reduced cancer risk
Hepatotoxicity Varies Compound-specific liver toxicity potential
hERG Inhibition Varies Compound-specific cardiotoxicity risk

Advanced Research Techniques and Methodologies for 6 Bromo 3 Methylimidazo 1,2 a Pyridine Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for confirming the identity, purity, and structure of newly synthesized imidazo[1,2-a]pyridine (B132010) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For the imidazo[1,2-a]pyridine scaffold, characteristic chemical shifts (δ) in ppm are observed for the protons and carbons of the fused ring system.

¹H NMR Spectral Data for Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
9.49 dd 1.9, 0.9 H-5
7.52–7.46 m - H-8
7.44 dd 9.4, 1.9 H-7
4.44 q 7.1 -OCH₂CH₃
2.70 s - -CH₃ (at C-2)

Solvent: Chloroform-d

¹³C NMR spectra are used to identify all non-equivalent carbon atoms in the molecule. The characterization of various 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been confirmed using both ¹H and ¹³C NMR analyses nih.gov.

Mass Spectrometry (LC-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its elemental composition and structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for analysis and purification, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

HRMS analysis using electrospray ionization (ESI) is a standard method for confirming the composition of imidazo[1,2-a]pyridine derivatives nih.gov. For example, in the synthesis of novel derivatives, HRMS is consistently used to verify that the calculated mass of the target compound matches the experimentally observed mass, confirming successful synthesis nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectra of imidazo[1,2-a]pyridine compounds typically show characteristic absorption bands corresponding to C-H, C=C, and C-N bond vibrations within the aromatic fused-ring system rsc.orgresearchgate.net. The presence of specific substituents introduces additional characteristic peaks. For instance, a derivative containing a carboxylate group would exhibit a strong absorption band for the C=O stretch.

In Vitro Biological Evaluation Assays

The therapeutic potential of 6-bromo-3-methylimidazo[1,2-a]pyridine and its analogues is investigated through various in vitro assays that measure their biological activity, particularly their anticancer and antimicrobial properties.

Cell-Based Assays for Anticancer Activity (e.g., IC₅₀, Cell Cycle Analysis, Apoptosis Induction)

The anticancer effects of imidazo[1,2-a]pyridine derivatives are extensively studied using a variety of human cancer cell lines.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting cell growth. It is typically determined using a cell viability assay, such as the MTT assay. Studies on novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have shown potent submicromolar activity against a range of cancer cell lines nih.gov. One of the most potent compounds, 13k , demonstrated IC₅₀ values ranging from 0.09 µM to 0.43 µM nih.govdntb.gov.ua. Another study on different imidazo[1,2-a]pyridine compounds (IP-5, IP-6, IP-7 ) against the HCC1937 breast cancer cell line reported IC₅₀ values of 45 µM, 47.7 µM, and 79.6 µM, respectively nih.gov.

Antiproliferative Activity (IC₅₀, µM) of Imidazo[1,2-a]pyridine Derivative 13k nih.gov

Cell Line Cancer Type IC₅₀ (µM)
A549 Lung Cancer 0.21
H460 Lung Cancer 0.17
HCC827 Lung Cancer 0.09
H1975 Lung Cancer 0.11
MCF-7 Breast Cancer 0.43
T-47D Breast Cancer 0.23

Cell Cycle Analysis: Flow cytometry is used to determine the effect of a compound on the cell cycle distribution. Several imidazo[1,2-a]pyridine derivatives have been shown to induce cell cycle arrest. For instance, compound 13k caused a significant arrest of HCC827 cells in the G2/M phase nih.govdntb.gov.ua. Similarly, other novel imidazo[1,2-a]pyridine derivatives were found to cause G2/M cell cycle arrest in melanoma and cervical cancer cells, an effect associated with increased levels of the cell cycle inhibitors p53 and p21 nih.govnih.gov.

Apoptosis Induction: The ability of a compound to induce programmed cell death (apoptosis) is a hallmark of an effective anticancer agent. This is often evaluated by detecting markers of apoptosis. Studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis through various mechanisms:

Annexin V-FITC/PI Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Treatment with compound 13k resulted in a dose-dependent increase in apoptotic HCC827 cells nih.gov.

Protein Expression: Western blot analysis is used to measure changes in apoptosis-related proteins. Treatment with imidazo[1,2-a]pyridines has been shown to increase the levels of pro-apoptotic proteins like BAX and cleaved caspase-9, while decreasing the level of anti-apoptotic proteins like BCL2 nih.gov. The cleavage of PARP, another marker of apoptosis, is also commonly observed nih.govnih.gov.

Microbial Susceptibility Testing (MIC against bacterial and fungal strains)

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives are assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Research has shown that this class of compounds possesses activity, particularly against Gram-positive bacteria.

A study on imidazo[1,2-a]pyridin-3-amines identified several compounds with potent bacteriostatic activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) nih.gov.

Minimum Inhibitory Concentration (MIC, µg/mL) of Imidazo[1,2-a]pyridin-3-amine Derivatives nih.gov

Compound S. aureus ATCC 13709 MRSA ATCC 33591
1g 3.91 3.91

| 2g | 3.91 | 7.81 |

Furthermore, a panel of imidazo[1,2-a]pyridine-3-carboxamides demonstrated low-micromolar activity against Mycobacterium avium strains, indicating their potential as a new class of antibiotics for treating mycobacterial infections nih.gov.

Enzyme Inhibition Assays (e.g., kinase assays, reductase assays, synthetase assays)

The therapeutic potential of imidazo[1,2-a]pyridine derivatives, including this compound, is frequently evaluated through enzyme inhibition assays. These assays are crucial for identifying specific molecular targets and understanding the mechanism of action. Kinase inhibition is a prominent area of investigation for this class of compounds. For instance, various 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives have been screened for their inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways. nih.gov Systematic structure-activity relationship (SAR) studies have identified compounds with nanomolar potency against PI3Kα. nih.gov One such derivative, compound 35 from a specific study, demonstrated an IC₅₀ of 150 nM in enzymatic assays. nih.gov Similarly, other research has focused on optimizing imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors, achieving IC₅₀ values as low as 0.0018 µM.

Another significant target for this scaffold is the Aurora kinase family, which plays a critical role in cell division. An imidazo[1,2-a]pyrazine derivative, structurally related to the pyridine (B92270) series, was identified as a dual inhibitor of Aurora A and Aurora B kinases. nih.gov Optimization of this lead compound resulted in derivatives with picomolar inhibitory constants (Kd) of 0.02 nM and 0.03 nM against Aurora A and B, respectively. nih.gov

Furthermore, derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis glutamine synthetase, a crucial enzyme for nitrogen metabolism in the bacterium. nih.gov A high-throughput screening campaign led to the discovery of 3-amino-imidazo[1,2-a]pyridines as a novel class of inhibitors for this enzyme. nih.gov Subsequent optimization yielded compounds with significant potency, such as compound 4n , which exhibited an IC₅₀ value of 0.38 µM. nih.gov

The table below summarizes the enzyme inhibitory activities of selected imidazo[1,2-a]pyridine derivatives.

Compound/Derivative ClassTarget EnzymeIC₅₀ / KdReference
2, 6, 8-substituted Imidazo[1,2-a]pyridine (Cmpd 35)PI3Kα150 nM nih.gov
Optimized Imidazo[1,2-a]pyridinePI3Kα0.0018 µM
Acyclic amino alcohol derivative (SCH 1473759)Aurora A Kinase0.02 nM (Kd) nih.gov
Acyclic amino alcohol derivative (SCH 1473759)Aurora B Kinase0.03 nM (Kd) nih.gov
3-Amino-imidazo[1,2-a]pyridine (Cmpd 4n)M. tuberculosis Glutamine Synthetase0.38 µM nih.gov

In Vivo Pharmacological Assessment

Animal Models for Efficacy Studies (e.g., Acute Mouse Models for Infection)

Animal models are indispensable for evaluating the in vivo efficacy of this compound and its analogs. Given the potent in vitro activity of this scaffold against Mycobacterium tuberculosis, mouse models of infection are particularly relevant. nih.gov These models allow for the assessment of a compound's ability to reduce bacterial load in target organs, such as the lungs and spleen, providing critical data on therapeutic potential.

Beyond infectious diseases, the anticancer properties of this chemical family are tested in human tumor xenograft mouse models. nih.gov In these studies, human cancer cells are implanted in immunocompromised mice, which are then treated with the test compound to evaluate its effect on tumor growth and regression. nih.gov This approach was utilized to demonstrate the in vivo efficacy and target engagement of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor. nih.gov Furthermore, the potential of imidazo[1,2-a]pyridine derivatives against parasitic infections has been highlighted by in vitro studies on various piroplasms, suggesting that subsequent in vivo efficacy trials in appropriate animal models are a logical next step. nih.gov

Pharmacokinetic Profiling (e.g., Half-life, Oral Bioavailability, AUC)

Understanding the pharmacokinetic profile of a compound is essential for its development as a therapeutic agent. Studies on imidazo[1,2-a]pyridine-3-carboxamides, which are structurally related to this compound, have been conducted in male mice to determine key parameters such as clearance (Cl), area under the curve (AUC), and half-life (t₁/₂) following intravenous (IV) and oral (PO) administration. nih.gov

For example, one derivative, compound 13 , when administered at 1 mg/kg IV, showed a clearance of 43 mL/min/kg. nih.gov Following a 10 mg/kg oral dose, it exhibited a Cₘₐₓ of 180 ng/mL, an AUC of 411 ng·h/mL, and a half-life of 5.0 hours. nih.gov Another analog, compound 18 , displayed more favorable pharmacokinetics with a lower clearance of 13 mL/min/kg after a 1 mg/kg IV dose. nih.gov When administered orally at 3 mg/kg, compound 18 achieved an AUC of 3850 ng·h/mL and a half-life exceeding 12 hours. nih.gov Increasing the oral dose of compound 18 to 10 mg/kg resulted in a proportionally higher AUC of 11,000 ng·h/mL and a half-life of 13.2 hours. nih.gov

The pharmacokinetic data for these representative imidazo[1,2-a]pyridine derivatives are detailed in the table below.

CompoundDose & RouteCl (mL/min/kg)Cₘₐₓ (ng/mL)AUC (ng·h/mL)t₁/₂ (h)Reference
13 1 mg/kg IV43--- nih.gov
13 10 mg/kg PO-1804115.0 nih.gov
18 1 mg/kg IV13--- nih.gov
18 3 mg/kg PO--3850>12 nih.gov
18 10 mg/kg PO--11,00013.2 nih.gov

Toxicity and Safety Profile Assessment

Cytotoxicity Screening in Mammalian Cell Lines (e.g., VERO, CHO-K1)

The initial assessment of a compound's safety profile involves in vitro cytotoxicity screening against various mammalian cell lines. While specific data for this compound on VERO or CHO-K1 cells is not detailed in the provided context, extensive research on related imidazo[1,2-a]pyridine derivatives demonstrates a common practice of evaluating cytotoxicity against a panel of cancer and non-cancer cell lines.

For example, a series of novel imidazo[1,2-a]pyridine compounds (IP-5 , IP-6 , and IP-7 ) were tested against the HCC1937 breast cancer cell line. waocp.org The IC₅₀ values were determined to be 45 µM for IP-5, 47.7 µM for IP-6, and 79.6 µM for IP-7. waocp.org Another study investigated the anti-cancer activity of a different set of imidazo[1,2-a]pyridines in melanoma (A375, WM115) and cervical cancer (HeLa) cell lines, with one compound showing IC₅₀ values ranging from 9.7 to 44.6 µM. nih.gov To assess selectivity, the cytotoxicity of a potent derivative, 13k , was evaluated on the normal human embryonic lung fibroblast cell line, MRC-5, where it showed a much higher IC₅₀ of 1.98 µM compared to its activity against cancer cells, indicating a degree of selectivity. nih.gov

The table below presents the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different mammalian cell lines.

Compound/DerivativeCell LineCell TypeIC₅₀ (µM)Reference
IP-5HCC1937Breast Cancer45 waocp.org
IP-6HCC1937Breast Cancer47.7 waocp.org
IP-7HCC1937Breast Cancer79.6 waocp.org
Compound 6A375Melanoma<12 nih.gov
Compound 6WM115Melanoma<12 nih.gov
13kMRC-5Normal Lung Fibroblast1.98 nih.gov

In Vivo Acute Toxicity Studies

In vivo acute toxicity studies are performed to determine the potential adverse effects of a substance after a single high-dose exposure. For imidazo-based heterocyclic derivatives, these studies are often conducted in rodents following established protocols, such as the OECD Guideline 420 (Fixed Dose Procedure). nih.gov

In one such study involving imidazo-pyridine derivatives in Wistar rats, a dose of 300 mg/kg resulted in no signs of toxicity or mortality over a 14-day observation period. nih.gov However, when the dose was increased to 1000 mg/kg, signs of toxicity were observed. nih.gov At a dose of 2000 mg/kg, mortality was recorded after 4 days of administration. nih.gov These findings indicate significant toxicity at doses of 1000 mg/kg or higher, with evidence of hepatic damage observed in toxicological evaluations. nih.gov Exploratory toxicology studies on other 2,3-substituted imidazo[1,2-a]pyridines have also been carried out to assess their safety before proceeding to further non-clinical evaluations. nih.gov

Animal ModelGuidelineDose (mg/kg)ObservationsReference
Wistar RatsOECD 420300No toxicity signs or mortality nih.gov
Wistar RatsOECD 4201000Toxicity signs observed nih.gov
Wistar RatsOECD 4202000Mortality observed after 4 days nih.gov

Future Research Directions and Therapeutic Potential of 6 Bromo 3 Methylimidazo 1,2 a Pyridine

Exploration of Novel Therapeutic Applications Beyond Established Areas

The imidazo[1,2-a]pyridine (B132010) core is a "privileged scaffold" known for a variety of therapeutic effects, including anticancer, antituberculosis, antiviral, and anti-inflammatory activities. researchgate.netmdpi.com Future research on 6-bromo-3-methylimidazo[1,2-a]pyridine and its derivatives is poised to build on this foundation, targeting new disease areas and addressing significant unmet medical needs.

Emerging Disease Targets and Unmet Medical Needs

While the imidazo[1,2-a]pyridine class has been explored for various cancers, recent studies have identified novel and more specific molecular targets, opening new avenues for therapeutic intervention. Derivatives of this scaffold are being investigated for precise roles in cellular signaling pathways that are critical in tumorigenesis.

For instance, certain derivatives have been designed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently overactive in cancer. nih.gov The introduction of the imidazo[1,2-a]pyridine moiety to other chemical scaffolds has led to the development of compounds with significant PI3Kα inhibitory activity and potent effects against various tumor cell lines. nih.gov Another emerging area is the targeting of Rab Geranylgeranyl Transferase (RGGT), an enzyme involved in cellular signaling, where 6-substituted imidazo[1,2-a]pyridine derivatives are being explored as potential inhibitors. nih.gov

Beyond cancer, the scaffold shows promise against challenging infectious diseases. Imidazo[1,2-a]pyridine-3-carboxamides, for example, have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov These findings suggest that libraries based on the this compound core could be screened to identify new agents to combat antibiotic resistance.

Table 1: Emerging Therapeutic Targets for Imidazo[1,2-a]pyridine Derivatives
Target ClassSpecific TargetTherapeutic AreaReference
Kinase InhibitorsPI3KαOncology nih.gov
Enzyme InhibitorsRab Geranylgeranyl Transferase (RGGT)Oncology nih.gov
Enzyme InhibitorsPantothenate SynthetaseInfectious Disease (Tuberculosis) nih.gov
Antiproliferative AgentsApoptosis Induction (Caspase Activation)Oncology (Colon Cancer) nih.gov

Repurposing of this compound Derivatives

Drug repurposing, or finding new uses for existing compounds, is a cost-effective strategy to accelerate drug development. The diverse biological activities of the imidazo[1,2-a]pyridine scaffold make it an excellent candidate for such exploration. A compound initially developed as an anticancer agent, for example, might be repurposed as an antiviral or anti-inflammatory drug if it modulates a relevant biological pathway.

The development of extensive compound libraries around the this compound core is a key strategy for enabling repurposing. By systematically modifying the scaffold and screening the resulting derivatives against a wide array of biological targets, researchers can uncover unexpected therapeutic activities. This approach is significantly enhanced by modern high-throughput screening techniques and a deeper understanding of disease biology.

Advanced Synthetic Strategies for Enhanced Compound Libraries

To fully explore the therapeutic potential of this compound, chemists require efficient, robust, and sustainable methods to synthesize a wide variety of derivatives. Modern synthetic chemistry offers powerful tools to achieve this, moving beyond traditional methods toward more automated and environmentally friendly approaches.

Automated Synthesis and High-Throughput Approaches

The generation of large and diverse chemical libraries for biological screening is crucial for drug discovery. Automated synthesis and solid-phase synthesis are key technologies in this endeavor. A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives has been developed, allowing for the creation of extensive libraries of related compounds. nih.gov This technique involves attaching a starting material to a polymer support, performing a series of chemical reactions, and then cleaving the final product from the support. This allows for easy purification and the rapid production of many distinct molecules. Such strategies could be adapted for the this compound core to quickly generate a library of derivatives for screening.

Sustainable and Eco-Friendly Synthetic Protocols

"Green chemistry" principles are increasingly important in pharmaceutical manufacturing to reduce environmental impact. Research into the synthesis of imidazo[1,2-a]pyridines has yielded several eco-friendly protocols. These include multicomponent reactions that combine several starting materials in a single step, reducing waste and improving efficiency. sciforum.net

Many of these green approaches focus on minimizing or eliminating the use of hazardous solvents and expensive metal catalysts. acs.org For instance, the Groebke-Blackburn-Bienaymé reaction (GBBR), a multicomponent reaction to form imidazo[1,2-a]pyridines, can be performed using an environmentally benign catalyst like ammonium chloride in ethanol. sciforum.netmdpi.com Other innovative methods include using visible light as an energy source to drive the reaction or employing microwave irradiation to accelerate synthesis, often under solvent-free conditions. mdpi.comrsc.orgresearchgate.net

Table 2: Comparison of Green Synthesis Strategies for Imidazo[1,2-a]pyridines
StrategyKey FeaturesAdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation to heat the reaction.Rapid reaction times, often higher yields, can be performed solvent-free. mdpi.comresearchgate.net
Visible Light-Mediated CatalysisUses light as an energy source with a photocatalyst.Mild reaction conditions (room temperature), uses a green oxidant (O2), energy-efficient. mdpi.comrsc.org
Multicomponent Reactions (e.g., GBBR)Combines three or more reactants in a single step.High atom economy, reduced waste, operational simplicity. sciforum.netmdpi.com
Metal-Free SynthesisAvoids the use of transition metal catalysts.Reduces cost and toxicity associated with residual metals in the final product. acs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Imidazo[1,2-A]pyridines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug discovery, making it faster and more predictive. mdpi.com These computational tools can be applied to the imidazo[1,2-a]pyridine scaffold to accelerate the identification of promising new drug candidates.

AI algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. researchgate.net For the this compound scaffold, this means an AI model could be trained to predict the therapeutic activity of thousands of virtual derivatives without needing to synthesize them first. This allows researchers to prioritize the most promising compounds for actual synthesis and testing, saving significant time and resources. youtube.com

Furthermore, AI can play a crucial role in identifying new therapeutic targets and in drug repurposing. mdpi.com By analyzing biological data and scientific literature, machine learning models can propose new connections between a compound and a disease. For example, BenevolentAI used this approach to identify baricitinib, a drug for rheumatoid arthritis, as a potential treatment for COVID-19. mdpi.com A similar strategy could uncover novel applications for derivatives of this compound, expanding their therapeutic utility far beyond their originally intended purpose. Generative AI models can even design entirely new molecules based on the imidazo[1,2-a]pyridine core that are optimized for activity against a specific biological target. mdpi.com

Predictive Modeling for Activity and Selectivity

Predictive modeling plays a crucial role in modern drug discovery by enabling the rapid in silico evaluation of potential drug candidates, thereby saving time and resources. For derivatives of the imidazo[1,2-a]pyridine scaffold, computational approaches are essential for predicting biological activity and selectivity. Techniques such as virtual screening have been successfully employed to explore large chemical libraries and identify new hits based on this core structure. researchgate.net

By building computational models, researchers can establish a Structure-Activity Relationship (SAR), which correlates the chemical structure of a molecule with its biological activity. nih.govnih.gov For instance, molecular docking studies can predict how analogs of this compound might bind to specific biological targets, such as protein kinases or receptors. researchgate.net These models help in prioritizing which novel compounds to synthesize and test, focusing on those with the highest predicted potency and selectivity for a desired therapeutic target, such as those involved in cancer or infectious diseases. researchgate.netnih.gov

De Novo Design of Novel this compound Analogs

De novo design involves the creation of novel molecular structures from the ground up, tailored to fit a specific biological target. Starting with the this compound core, medicinal chemists can employ several strategies to design new analogs with improved efficacy and drug-like properties.

Key strategies include scaffold hopping and bioisosterism. nih.govrsc.org Scaffold hopping involves replacing the central imidazo[1,2-a]pyridine core with a structurally different moiety that maintains the original orientation of key functional groups. rsc.org Bioisosterism focuses on replacing specific substituents on the scaffold with other groups that have similar physical or chemical properties to enhance the molecule's interaction with its target or improve its pharmacokinetic profile. nih.gov Functionalization of the imidazo[1,2-a]pyridine core, particularly at the C3 position, is a common approach to introduce diverse chemical groups that can be further modified to create extensive libraries of novel compounds. mdpi.com

Design StrategyDescriptionApplication to this compound
Scaffold Hopping Replacing the core chemical structure (scaffold) with a different one while preserving the 3D arrangement of key binding groups.Designing novel kinase inhibitors by replacing the imidazo[1,2-a]pyridine core with another bicyclic heterocycle to discover new intellectual property and binding modes. rsc.org
Bioisosterism Substituting functional groups with other groups that possess similar steric and electronic properties to improve potency, selectivity, or metabolic properties.Replacing the 3-methyl group with other small alkyl or functionalized groups to probe the binding pocket of a target enzyme or receptor. nih.gov
Structure-Based Drug Design (SBDD) Using the 3D structure of the biological target to design molecules that fit perfectly into the binding site.Designing analogs where substituents on the pyridine (B92270) ring are modified to form specific hydrogen bonds or hydrophobic interactions with a target protein, as revealed by X-ray crystallography.

Preclinical and Clinical Development Prospects

The translation of a promising compound from laboratory research to a clinical application is a complex process. For analogs derived from this compound, this journey involves rigorous optimization of their pharmacological properties and navigating significant developmental challenges.

Optimization of Pharmacokinetic and Pharmacodynamic Properties

A key focus of preclinical development is the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.gov Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes how the drug affects the body. mdpi.com

Fused bicyclic ring systems like imidazo[1,2-a]pyridine can present challenges such as high lipophilicity and low aqueous solubility, which may lead to suboptimal plasma exposure. nih.gov Researchers work to modify the structure to improve these characteristics. For example, adding polar functional groups can enhance solubility, while altering metabolically labile sites can improve stability in liver microsomes and increase the drug's half-life. nih.govnih.gov Establishing a clear Structure-Property Relationship (SPR) is crucial, allowing scientists to systematically modify the compound to achieve a desirable balance of potency, selectivity, and drug-like properties. nih.gov

Challenges and Opportunities in Translating Research into Clinical Applications

The imidazo[1,2-a]pyridine scaffold presents both significant opportunities and notable challenges for clinical translation.

Opportunities: The scaffold is considered "privileged" because it is a core component of several approved drugs, indicating its general compatibility with biological systems. researchgate.netnih.gov Derivatives have shown a wide spectrum of biological activities, including anticancer, antituberculosis, and antiviral properties, opening up numerous avenues for therapeutic development. mdpi.comresearchgate.net The potential to develop potent and selective inhibitors for critical targets like PI3K and Aurora kinases in cancer is a major driver of research. nih.govnih.gov

Challenges: A primary hurdle is overcoming poor physicochemical properties, particularly low solubility, which can hinder oral bioavailability. nih.gov Another challenge is ensuring the specificity of the compound. Some imidazo[1,2-a]pyridine-based molecules have been flagged as potential Pan-Assay Interference Compounds (PAINS), meaning they can appear to be active in many different assays due to non-specific mechanisms. researchgate.net Thorough investigation is required to confirm a specific, on-target mechanism of action and to ensure that the compound does not have off-target toxicities. Scaling up the synthesis of a complex molecule for clinical trials and eventual commercial production can also be a significant logistical and financial challenge.

AspectDetails
Opportunities The scaffold is a "privileged structure" found in existing drugs. researchgate.netnih.gov Broad therapeutic potential against cancer, tuberculosis, and viruses. mdpi.comresearchgate.net
Challenges Poor physicochemical properties like low solubility and high lipophilicity can affect bioavailability. nih.gov Potential for non-specific activity (PAINS). researchgate.net Ensuring target specificity and avoiding off-target toxicity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-3-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : Two primary approaches are documented:

  • Microwave-assisted synthesis : Patil et al. (2014) demonstrated that microwave irradiation accelerates cyclocondensation of brominated precursors with methyl-substituted amines, achieving yields of 65–78% in 15–30 minutes .
  • Classical thermal methods : Reactions under reflux (e.g., in ethanol at 80°C for 12–24 hours) yield 50–60%, with longer reaction times increasing byproduct formation (e.g., dehalogenated derivatives) .
    • Optimization : Use inert atmospheres (N₂/Ar) to suppress oxidative side reactions. Monitor reaction progress via TLC or HPLC with UV detection at 254 nm .

Q. How can purity and structural integrity be validated after synthesis?

  • Analytical workflow :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with >98% purity threshold. Detect bromine content via elemental analysis or X-ray fluorescence .
  • Structural confirmation : Single-crystal X-ray diffraction (as in Dwyer et al., 2007) resolves bond angles, planarity (r.m.s. deviation <0.03 Å), and hydrogen-bonding networks (N–H⋯N interactions critical for crystal packing) .
  • Spectroscopy : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons; δ 2.4 ppm for methyl group) and HRMS (m/z calculated for C₈H₇BrN₂: 226.9744) .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?

  • Strategy :

  • DFT calculations : Map electron density to identify reactive sites. The bromine atom at C6 is electron-withdrawing, directing nucleophilic substitution (e.g., Suzuki coupling) to C2 or C8 positions .
  • Reaction path modeling : ICReDD’s quantum chemical workflows optimize cross-coupling conditions (e.g., Pd catalysts, ligand selection) to minimize competing pathways (e.g., debromination) .
    • Experimental validation : Compare predicted vs. observed regiochemistry via 2D NMR (NOESY for spatial proximity) and X-ray crystallography .

Q. What experimental and analytical approaches resolve contradictions in reported reaction yields for halogen-exchange reactions?

  • Case study : Discrepancies in Ullmann-type coupling yields (40–85%) arise from:

  • Catalyst purity : Pd(PPh₃)₄ vs. Pd₂(dba)₃ with ligand (XPhos) improves reproducibility .
  • Solvent effects : DMF enhances solubility but promotes side reactions at >100°C; switch to toluene with phase-transfer catalysts (e.g., TBAB) .
    • Troubleshooting : Use in situ FTIR to track intermediate formation (e.g., arylpalladium complexes) and GC-MS to identify volatile byproducts .

Q. How do steric and electronic factors influence the reactivity of this compound in multicomponent reactions?

  • Steric effects : The methyl group at C3 hinders nucleophilic attack at C2, favoring C8 functionalization (e.g., Buchwald-Hartwig amination) .
  • Electronic effects : Bromine’s electron-withdrawing nature activates C6 for SNAr but deactivates adjacent positions. Use directing groups (e.g., pyridyl) to override inherent reactivity .
  • Experimental design : Screen additives (e.g., CuI for radical pathways) and solvents (DMSO for polar transition states) to modulate selectivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。